cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
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Overview
Description
cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23NO3. It is a derivative of piperidine, featuring a phenyl group and a tert-butyl group attached to the nitrogen atom, as well as a hydroxyl group on the piperidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene and tert-butyl acrylate as starting materials.
Reaction Steps: The process involves multiple steps, including nitration , reduction , and cyclization reactions.
Conditions: The reactions are usually carried out under reflux conditions with appropriate catalysts and solvents to ensure high yield and purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to control quality and consistency.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions, particularly at the phenyl group.
Substitution: Substitution reactions can occur at the piperidine ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-3-phenylpiperidine-1-carboxylate ketone .
Reduction: Formation of 4-hydroxy-3-phenylpiperidine-1-carboxylate alcohol .
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It serves as a building block for the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with biological targets , such as enzymes or receptors. The specific molecular targets and pathways involved depend on the context of its application. For example, in drug development, it may interact with receptors in the central nervous system to produce therapeutic effects.
Comparison with Similar Compounds
N-Phenylpiperidine-4-carboxylate
Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate
4-Hydroxy-3-phenylpiperidine
Uniqueness: The presence of the tert-butyl group in cis-Tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate provides steric hindrance, which can influence its reactivity and biological activity compared to similar compounds without this group.
Properties
IUPAC Name |
tert-butyl (3S,4R)-4-hydroxy-3-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISTZHMQLVYZLN-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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